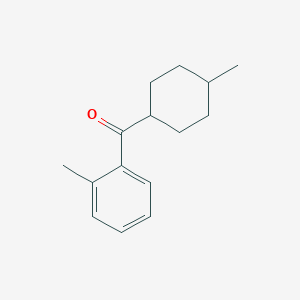
(4-Methylcyclohexyl)(2-methylphenyl)methanone
Overview
Description
“(4-Methylcyclohexyl)(2-methylphenyl)methanone” is an organic compound . It has a chemical formula of C15H20O and a molecular weight of 216.32 . The compound appears as a liquid .
Molecular Structure Analysis
The IUPAC name for this compound is (4-methylcyclohexyl)- (2-methylphenyl)methanone . Its InChI code is InChI=1S/C15H20O/c1-11-7-9-13 (10-8-11)15 (16)14-6-4-3-5-12 (14)2/h3-6,11,13H,7-10H2,1-2H3 . The SMILES representation is CC1CCC (CC1)C (=O)C2=CC=CC=C2C .
Physical And Chemical Properties Analysis
“(4-Methylcyclohexyl)(2-methylphenyl)methanone” is a liquid . It has a molecular weight of 216.32 . The compound’s storage temperature is room temperature .
Scientific Research Applications
Toxicity and Environmental Impact
Research on crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent used in coal cleaning, provides insights into its toxicity and environmental impact. Approximately 10,000 gallons of a mixture containing crude MCHM were accidentally released into the Elk River in West Virginia in 2014, affecting approximately 300,000 residents. Studies suggest that crude MCHM and its constituents exhibit low to moderate acute and subchronic oral toxicity. It is not a skin sensitizer at plausible human exposures, indicating no allergic response risk. High concentrations can cause skin and eye irritation in rodents, but these chemicals are not mutagenic or predicted to be carcinogenic. The Centers for Disease Control and Prevention recommended a short-term health advisory level of 1 ppm for drinking water, with crude MCHM detectable at concentrations significantly lower than this criterion, suggesting no apparent toxicological risk to humans at 1 ppm in household water (Paustenbach et al., 2015).
Application in Fuel Additives
The research on supported and unsupported H4SiW12O40 explores its use in the synthesis of methyl tert-butyl ether (MTBE), a significant anti-knocking additive in gasoline. Challenges with environmental impacts and catalyst stability in current processes have spurred the search for new catalysts, with heteropoly acids (HPA) considered prospective alternatives. This review encapsulates the physical chemistry of MTBE synthesis, highlighting the potential of HSiW-based catalysts to improve process efficiency and environmental sustainability (Bielański et al., 2003).
Methanol as a Chemical Marker
A comprehensive literature review on methanol's use as a chemical marker for assessing the condition of solid insulation in power transformers reveals its potential for monitoring cellulosic insulation degradation. Methanol, identified during thermal ageing tests with oil-immersed insulating papers and in transformer field samples, provides a novel approach to evaluating the average degree of polymerization of transformer cellulose winding. This method offers utilities a way to monitor transformer health and potentially extend their operational life (Jalbert et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(4-methylcyclohexyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2/h3-6,11,13H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFYZNGYEULLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylcyclohexyl)(2-methylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![c-[1-(4-Methoxy-benzyl)-piperidin-4-yl]-methylamine dihydrochloride](/img/structure/B1440436.png)

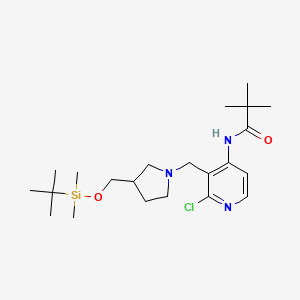
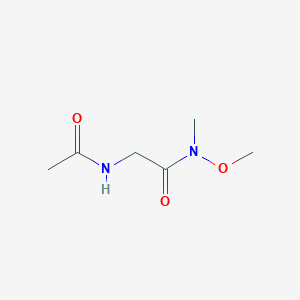
![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid](/img/structure/B1440443.png)
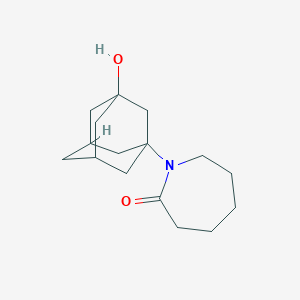
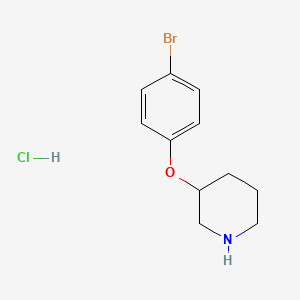
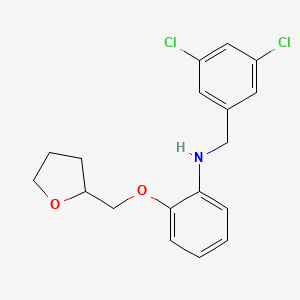
![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)
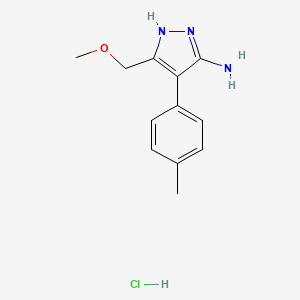

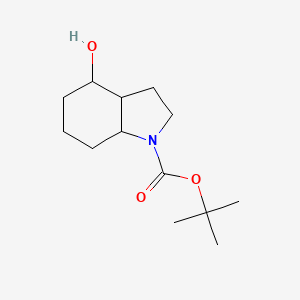

![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)